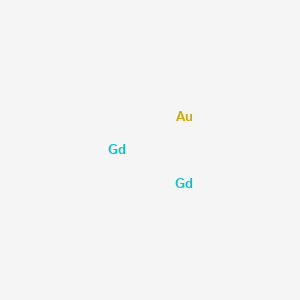

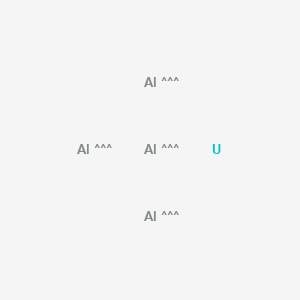

Gold;manganese

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gold-manganese compounds are a unique class of materials that combine the properties of both gold and manganese. Gold, known for its excellent conductivity and resistance to corrosion, and manganese, recognized for its catalytic and magnetic properties, create a compound with diverse applications in various fields, including catalysis, electronics, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gold-manganese compounds can be synthesized through various methods. One common approach involves the reaction of potassium permanganate with gold nanoparticles under hydrothermal conditions. This method results in manganese oxide being deposited on the gold nanoparticles . Another method involves the calcination of a composite where gold nanoparticles are embedded uniformly in a metal-organic framework, resulting in an active catalyst with an interface between gold nanoparticles and a manganese-oxide support .

Industrial Production Methods

In industrial settings, the preparation of gold-manganese compounds often involves the impregnation, deposition-precipitation, and sol-immobilization methods. These methods ensure a uniform distribution of gold nanoparticles and strong interactions between the gold and manganese components .

Chemical Reactions Analysis

Types of Reactions

Gold-manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, manganese in the compound can undergo slow oxidation when exposed to air, forming manganese (III) oxide, which acts as a protective layer . Additionally, the reduction of manganese (II) salts in the presence of carbon monoxide can produce dimanganese decacarbonyl, an orange and volatile solid .

Common Reagents and Conditions

Common reagents used in reactions involving gold-manganese compounds include potassium permanganate, cerium (IV) ammonium nitrate, and carbon monoxide. Reaction conditions often involve hydrothermal environments, calcination, and specific atmospheric conditions to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from reactions involving gold-manganese compounds include manganese oxides, dimanganese decacarbonyl, and various catalytic intermediates. These products are crucial for applications in catalysis and other industrial processes .

Scientific Research Applications

Gold-manganese compounds have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of gold-manganese compounds involves several molecular targets and pathways. For instance, in catalytic applications, the interaction between gold nanoparticles and manganese oxide supports facilitates charge transfer and chemical potential changes, promoting catalytic activity . In biomedical applications, manganese-based nanoparticles exhibit unique structural and functional features that enable their use in drug delivery and imaging .

Comparison with Similar Compounds

Gold-manganese compounds can be compared with other transition metal compounds, such as those involving platinum, palladium, and silver. Similar to gold-manganese compounds, these materials exhibit catalytic and electronic properties. gold-manganese compounds are unique due to their combined catalytic and magnetic properties, making them suitable for a broader range of applications .

List of Similar Compounds

- Platinum-manganese compounds

- Palladium-manganese compounds

- Silver-manganese compounds

These compounds share some properties with gold-manganese compounds but differ in their specific applications and effectiveness in various reactions .

Properties

CAS No. |

12256-68-7 |

|---|---|

Molecular Formula |

Au3Mn |

Molecular Weight |

645.83775 g/mol |

IUPAC Name |

gold;manganese |

InChI |

InChI=1S/3Au.Mn |

InChI Key |

VVSBJAYYZDHCHE-UHFFFAOYSA-N |

Canonical SMILES |

[Mn].[Au].[Au].[Au] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)